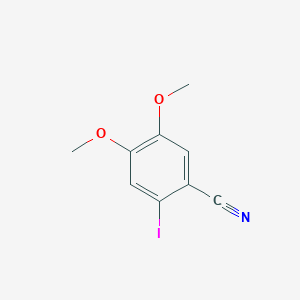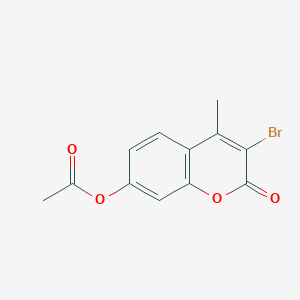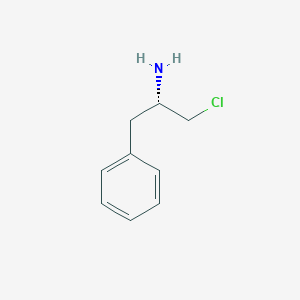
(S)-1-chloro-3-phenylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-chloro-3-phenylpropan-2-amine is a chiral amine compound characterized by the presence of a chlorine atom, a phenyl group, and an amine group attached to a three-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-chloro-3-phenylpropan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3-phenylpropan-2-amine.
Chlorination: The amine is then subjected to chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for efficient production.
化学反応の分析
Types of Reactions
(S)-1-chloro-3-phenylpropan-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R), leading to the formation of different derivatives.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
科学的研究の応用
(S)-1-chloro-3-phenylpropan-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is employed in studies investigating the effects of chiral amines on biological systems.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-chloro-3-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, influencing its biological activity. The pathways involved may include modulation of neurotransmitter levels or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
®-1-chloro-3-phenylpropan-2-amine: The enantiomer of the compound, differing in its stereochemistry.
1-chloro-3-phenylpropan-2-ol: A related compound with a hydroxyl group instead of an amine group.
3-phenylpropan-2-amine: The parent amine without the chlorine atom.
Uniqueness
(S)-1-chloro-3-phenylpropan-2-amine is unique due to its specific chiral configuration and the presence of both a chlorine atom and an amine group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC名 |
(2S)-1-chloro-3-phenylpropan-2-amine |
InChI |
InChI=1S/C9H12ClN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m0/s1 |
InChIキー |
NWZWLSYXZPSFGS-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](CCl)N |
正規SMILES |
C1=CC=C(C=C1)CC(CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


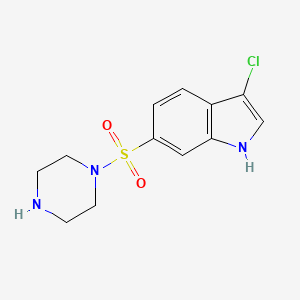
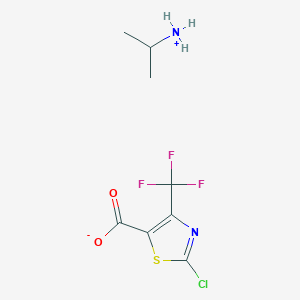

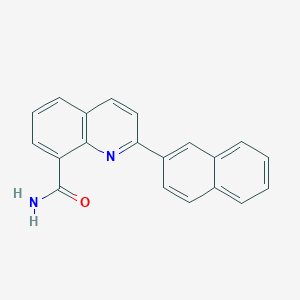
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B11834317.png)
![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)

![ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B11834329.png)
